

# **Application Notes and Protocols for CAS 641571-11-1 in Organic Synthesis**

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Compound of Interest

3-(4-methyl-1H-imidazol-1-yl)-5(trifluoromethyl)aniline

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### **Abstract**

This document provides detailed application notes and experimental protocols for the use of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (CAS 641571-11-1) as a versatile building block in organic synthesis. This trifluoromethyl- and imidazole-containing aniline derivative is a key intermediate in the synthesis of pharmaceuticals, most notably the tyrosine kinase inhibitor Nilotinib, and serves as a critical ligand precursor for advanced materials such as organic light-emitting diodes (OLEDs). The unique structural features of this compound, including a reactive aniline moiety for amide bond formation and a coordinating imidazole ring, make it a valuable tool for medicinal chemists and materials scientists.[1][2][3]

## **Chemical and Physical Properties**

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a white to light yellow crystalline powder.[1] Its key properties are summarized in the table below.



Property	Value	Reference
CAS Number	641571-11-1	[4]
Molecular Formula	C11H10F3N3	[4]
Molecular Weight	241.22 g/mol	[4]
Appearance	White to light grey to light yellow powder/crystals	[2]
Melting Point	124-130 °C	[2][5]
Solubility	Sparingly soluble in water, soluble in organic solvents.	[1][6]
SMILES	NC1=CC(C(F) (F)F)=CC(N2C=C(C)N=C2)=C 1	[4]
InChI	InChI=1S/C11H10F3N3/c1-7- 5-17(6-16-7)10-3- 8(11(12,13)14)2-9(15)4-10/h2- 6H,15H2,1H3	[7]

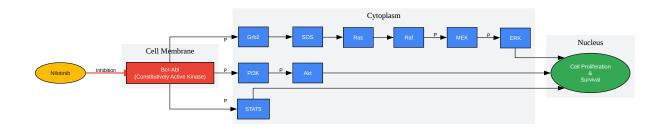
# Applications in Pharmaceutical Synthesis: Synthesis of Nilotinib

A primary application of CAS 641571-11-1 is as a key building block in the synthesis of Nilotinib, a highly selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][5] The aniline functional group of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine readily participates in amidation reactions to form the core structure of Nilotinib.

### **Signaling Pathway of Nilotinib**

Nilotinib targets the constitutively active Bcr-Abl tyrosine kinase, an oncoprotein central to the pathophysiology of CML. By inhibiting the kinase activity of Bcr-Abl, Nilotinib blocks downstream signaling pathways that lead to cell proliferation and survival, thereby inducing apoptosis in cancer cells.





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Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

## **Experimental Protocols for Nilotinib Synthesis**

Several synthetic routes to Nilotinib utilizing 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine have been reported. Below are representative protocols.

This protocol involves the formation of an acyl chloride from 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, followed by coupling with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine.

**Experimental Workflow:** 



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Workflow for Nilotinib synthesis via an acyl chloride intermediate.

#### Methodology:

- To a 1 L glass reactor, add 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (80.0 g, 0.26 mol) and N-Methyl-pyrrolidone (400 mL).
- Heat the mixture to 60 °C.
- Add thionyl chloride (SOCl<sub>2</sub>) (24 mL, 0.33 mol) over 15 minutes.
- Stir the resulting mixture at 60 °C for 1 hour to form the acyl chloride.
- Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (69.2 g, 0.29 mol).
- Heat the reaction mixture to 90 °C and stir for 3 hours.
- Add water (500 mL) and heat to 80 °C.
- Adjust the pH to 11-12 with a 47% NaOH solution (approx. 65 mL).
- Cool the suspension to 40 °C and stir for 2 hours.
- Filter the precipitate under reduced pressure at 40 °C and wash with 500 mL of H<sub>2</sub>O.
- The resulting solid is slurried in water (1 L) at 40 °C for 1 hour, filtered, washed with water (500 mL), and dried under vacuum at 50 °C to yield Nilotinib.

#### Quantitative Data:



Reactant	Molar Mass ( g/mol )	Amount (g)	Moles
4-methyl-3-((4- (pyridin-3-yl)pyrimidin- 2-yl)amino)benzoic acid	318.33	80.0	0.26
Thionyl Chloride	118.97	28.55	0.33
3-(4-methyl-1H- imidazol-1-yl)-5- (trifluoromethyl)benze namine	241.22	69.2	0.29
Product (Nilotinib)	529.52	135.25	0.255 (94% Yield)

# Applications in Materials Science: Synthesis of Iridium(III) Complexes for OLEDs

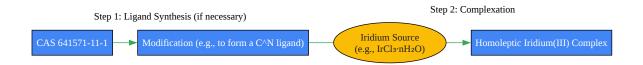
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a valuable building block for synthesizing ligands for phosphorescent iridium(III) complexes used in OLEDs.[3] The trifluoromethyl group helps to increase the HOMO-LUMO energy gap, which can lead to a blue shift in the emission color of the final complex, making it suitable for blue OLED applications.[3] The imidazole and aryl moieties can coordinate to the iridium center to form stable cyclometalated complexes.

## General Synthetic Strategy for Homoleptic Iridium(III) Complexes

The synthesis of homoleptic iridium(III) complexes typically involves a two-step process: formation of a chloro-bridged iridium(III) dimer, followed by reaction with an ancillary ligand. However, for a homoleptic complex, the ligand itself acts as both the cyclometalating and ancillary ligand. A common approach is the direct reaction of the ligand with an iridium source.

Experimental Workflow (Generalized):





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Generalized workflow for the synthesis of a homoleptic iridium(III) complex.

## Representative Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of a homoleptic iridium(III) complex based on common methods for similar structures. Note: Specific conditions may need optimization for this particular ligand.

#### Methodology:

- In a round-bottom flask, combine 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (3 equivalents) and iridium(III) chloride hydrate (IrCl₃·nH₂O, 1 equivalent).
- Add a high-boiling solvent mixture, such as 2-ethoxyethanol and water (e.g., 3:1 v/v).
- De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
- Heat the reaction mixture to reflux (typically 120-140 °C) under an inert atmosphere.
- Monitor the reaction by thin-layer chromatography (TLC). The reaction may take 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Add water to precipitate the crude product.
- Filter the solid and wash with water, followed by a non-polar solvent like hexane to remove
  organic impurities.



- Purify the crude complex by column chromatography on silica gel, typically using a mixture
  of dichloromethane and methanol or ethyl acetate and hexane as the eluent.
- The final product can be further purified by recrystallization or sublimation.

Expected Quantitative Data (Hypothetical):

Reactant	Molar Mass ( g/mol )	Equivalents
3-(4-methyl-1H-imidazol-1- yl)-5- (trifluoromethyl)benzenamine	241.22	3.0
Iridium(III) Chloride Hydrate	~298.58 (anhydrous)	1.0
Product (Homoleptic Complex)	~914.88	Yields can vary (typically 30-70%)

## Synthesis of the Building Block: CAS 641571-11-1

For researchers interested in synthesizing this building block, a common method is the copper-catalyzed N-arylation of 4-methylimidazole with 3-bromo-5-(trifluoromethyl)aniline.

## **Experimental Protocol for Synthesis of CAS 641571-11-1**

Methodology:

- In a reaction vessel, combine 3-bromo-5-trifluoromethylaniline (1.0 eq), 4-methylimidazole (1.0 eq), and cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>, 1.8 eq).
- Add copper(I) iodide (CuI, 0.05 eq) and (+)-D-glucosamine hydrochloride (as a ligand, 0.05 eq).
- Add a mixture of dimethyl sulfoxide (DMSO) and water as the solvent.
- Heat the reaction mixture to 90 °C and stir for 12 hours.
- After cooling, the product can be isolated by extraction and purified by column chromatography.



#### Quantitative Data:

Reactant	Equivalents
3-bromo-5-trifluoromethylaniline	1.0
4-methylimidazole	1.0
Cesium Carbonate	1.8
Copper(I) Iodide	0.05
(+)-D-glucosamine hydrochloride	0.05
Product (CAS 641571-11-1)	Up to 96.18% Yield

## **Safety Information**

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is harmful if swallowed and may cause skin and eye irritation. It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS). [8]

### Conclusion

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a highly valuable and versatile building block in modern organic synthesis. Its utility is well-established in the pharmaceutical industry for the synthesis of targeted cancer therapies like Nilotinib. Furthermore, its electronic properties make it a promising candidate for the development of next-generation materials for applications such as OLEDs. The protocols provided herein offer a starting point for researchers to explore the full potential of this important chemical intermediate.

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